2-(Dimethylamino)propanenitrile
Overview
Description
2-(Dimethylamino)propanenitrile is an organic compound with the molecular formula C5H10N2. It is a colorless liquid commonly used as a reagent in organic chemistry. This compound is known for its strong nucleophilic and basic properties, making it valuable in various synthetic reactions.
Scientific Research Applications
2-(Dimethylamino)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in synthetic organic chemistry for reactions such as acylation, esterification, and amidation.
Biology: It is used in the analysis of proteins, enzymes, and nucleic acids through techniques like electrophoresis.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including vitamins.
Industry: It is used as an organic solvent, a polymerization initiator, and an electroplating additive.
Mechanism of Action
Safety and Hazards
Preparation Methods
2-(Dimethylamino)propanenitrile can be synthesized through the reaction of dimethylamine with acrylonitrile. The process involves adding acrylonitrile to a dimethylamine solution under ice-cooling conditions, followed by heating. The product is then collected through absorption and fractional distillation at 171-173°C . Industrial production methods often involve continuous processes to enhance yield and efficiency .
Chemical Reactions Analysis
2-(Dimethylamino)propanenitrile undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to its strong nucleophilic properties.
Addition Reactions: The nitrile group can undergo addition reactions with various reagents.
Complex Formation: It can form complexes with metals like copper and iron.
Common reagents used in these reactions include bases and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
2-(Dimethylamino)propanenitrile can be compared with other similar compounds such as:
- 3-(Dimethylamino)propionitrile
- 2-(Dimethylamino)ethyl cyanide
- β-Dimethylaminopropionitrile
These compounds share similar structures and properties but may differ in their reactivity and applications. This compound is unique due to its specific combination of nucleophilic and basic properties, making it particularly useful in certain synthetic reactions .
Properties
IUPAC Name |
2-(dimethylamino)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(4-6)7(2)3/h5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJKKKULUSFWSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276939 | |
Record name | 2-(dimethylamino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-67-4 | |
Record name | NSC53 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(dimethylamino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Dimethylamino)propanenitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E3RYM5XQQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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